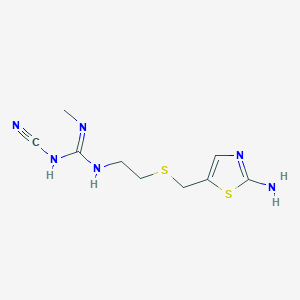
Cmateg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine typically involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, ethanol, and catalytic amounts of acids or bases . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in its reactivity and binding to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyano-N’-methyl-N’'-(2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl)guanidine: This compound has a similar structure but with a different substituent on the thiazole ring.
N-Cyano 2-(substituted amino)ethyl methyl sulfoximine derivatives: These compounds belong to a new chemical family of neonicotinoids and have similar applications in insecticidal activity.
Uniqueness
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
120399-29-3 |
|---|---|
Formule moléculaire |
C9H14N6S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-[2-[(2-amino-1,3-thiazol-5-yl)methylsulfanyl]ethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H14N6S2/c1-12-9(15-6-10)13-2-3-16-5-7-4-14-8(11)17-7/h4H,2-3,5H2,1H3,(H2,11,14)(H2,12,13,15) |
Clé InChI |
OCXFAAGOUPTODV-UHFFFAOYSA-N |
SMILES |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
SMILES canonique |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
Key on ui other cas no. |
120399-29-3 |
Synonymes |
CMATEG N-cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















